Neutral Species UV Absorption Maximum Comparison
The neutral species of 6-chlorocytosine in aqueous solution (pH 6.5) exhibits a UV absorption maximum at 293 nm, compared to 282 nm for 5-chlorocytosine (pH 7.6) and 267 nm for unsubstituted cytosine (pH 7–10). [1] This represents an 11 nm bathochromic shift relative to the 5-chloro isomer and a 26 nm shift relative to the parent cytosine. The direction and magnitude of this shift are diagnostic of the 6-halogeno substitution pattern and correlate with the 1-amino-2-oxo tautomeric structure (Structure VI), in which the dissociable proton resides on N-3 rather than N-1. [1]
| Evidence Dimension | Neutral species UV absorption maximum (λmax, nm) |
|---|---|
| Target Compound Data | 293 nm (pH 6.5) |
| Comparator Or Baseline | 5-Chlorocytosine: 282 nm (pH 7.6); Cytosine: 267 nm (pH 7–10); 6-Fluorocytosine: 277 nm (pH 6.5) |
| Quantified Difference | +11 nm vs. 5-chlorocytosine; +26 nm vs. cytosine; +16 nm vs. 6-fluorocytosine |
| Conditions | Aqueous solution, Cary Model 15 recording spectrophotometer; neutral pH ranges as specified for each compound; Wempen & Fox, J. Am. Chem. Soc. 1964, Table II. |
Why This Matters
The 293 nm λmax provides a unique spectroscopic fingerprint for identity confirmation and purity assessment by HPLC-UV, reducing the risk of misidentification with the 5-chloro isomer during incoming quality control.
- [1] Wempen, I., & Fox, J. J. (1964). Spectrophotometric Studies of Nucleic Acid Derivatives and Related Compounds. VI. On the Structure of Certain 5- and 6-Halogenouracils and -cytosines. Journal of the American Chemical Society, 86(12), 2474–2479. Table II: Ultraviolet Absorption Data for Some Aminopyrimidines. View Source
